molecular formula C21H17N5O4S B2764683 N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 894051-25-3

N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

Cat. No.: B2764683
CAS No.: 894051-25-3
M. Wt: 435.46
InChI Key: JLBVBUXRLIADAP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves a condensation reaction using benzo[d][1,3]dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH). The reaction yields the desired product, which can be crystallized from solvents like acetone, EtOAc, or EtOH .


Molecular Structure Analysis

The molecular structure of N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide consists of a benzo[d][1,3]dioxole ring fused with a triazolo[4,3-b]pyridazine ring. The compound also contains a methoxyphenyl group and a thioacetamide moiety. The detailed molecular structure can be determined using techniques such as single crystal X-ray diffraction (SCXRDM) .

Scientific Research Applications

Synthesis and Chemical Properties

This compound falls under the category of heterocyclic compounds, which are known for their diverse applications in medicinal chemistry due to their unique chemical and pharmacological properties. The synthesis of similar compounds often involves complex reactions that yield compounds with potential insecticidal, antimicrobial, or anticancer activities. For example, the synthesis of innovative heterocycles incorporating a thiadiazole moiety has been explored for insecticidal assessment against cotton leafworm, showcasing the potential agricultural applications of such compounds (Fadda et al., 2017). Similarly, the development of benzothiazole/benzoxazole derivatives for anti-inflammatory activity indicates the relevance of these compounds in pharmacological research (Tariq et al., 2018).

Biological Activity

Compounds with a similar structural framework have been evaluated for various biological activities. For instance, some derivatives have shown potent anti-inflammatory and analgesic activities, indicating their potential as pharmaceutical agents (Abu‐Hashem et al., 2020). Modification of related compounds to improve metabolic stability or reduce toxicity is also a significant area of research, highlighting the importance of structural modifications in enhancing therapeutic efficacy (Wang et al., 2015).

Anticancer and Antimicrobial Applications

Several synthesized analogs have been assessed for their anticancer and antimicrobial activities. For example, benzothiadiazinyl hydrazinecarboxamides and anilino[1,2,4]triazolo[1,5-b][1,2,4]thiadiazine diones were designed and synthesized, exhibiting moderate to good inhibitory activity against various cancer cell lines and showing potential as anticancer agents (Kamal et al., 2011).

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[[6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O4S/c1-28-15-5-2-13(3-6-15)16-7-9-19-23-24-21(26(19)25-16)31-11-20(27)22-14-4-8-17-18(10-14)30-12-29-17/h2-10H,11-12H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLBVBUXRLIADAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NC4=CC5=C(C=C4)OCO5)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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